molecular formula C10H15NO4 B11740212 Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate

Cat. No.: B11740212
M. Wt: 213.23 g/mol
InChI Key: WMQKUULYWCSUGA-UHFFFAOYSA-N
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Description

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate is a chemical compound with the molecular formula C₁₀H₁₅NO₄ It is known for its unique structure, which includes a dimethylamino group and a propenylidene moiety attached to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of dimethyl malonate with 3-(dimethylamino)acrolein in the presence of a base such as piperidine or pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated esters .

Scientific Research Applications

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows it to modify proteins and enzymes, thereby affecting their function. The pathways involved include covalent modification of active sites and alteration of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[3-(dimethylamino)-2-propylidene]malonate
  • Dimethyl 2-[3-(dimethylamino)-2-butenylidene]malonate

Uniqueness

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

This compound is an organic compound classified as a derivative of malonic acid. Its structure can be represented as follows:

  • Chemical Formula : C8_{8}H13_{13}N1_{1}O4_{4}
  • IUPAC Name : this compound

This compound features a malonate backbone with a dimethylamino group and an α,β-unsaturated carbonyl system, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, antioxidant, and neuroprotective compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that the compound induced significant cytotoxicity in human cancer cell lines, including breast and prostate cancer cells. The IC50_{50} values for these cell lines were reported to be in the micromolar range, indicating potent activity.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various in vitro assays. It was found to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial for protecting cellular components from oxidative damage. The compound exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. In animal models of neurodegenerative diseases, it has been observed to reduce neuronal apoptosis and improve cognitive functions. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation.

Case Studies

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases.
  • Animal Models : In a murine model of Alzheimer's disease, administration of the compound led to significant improvements in memory retention and reduced amyloid plaque formation. Behavioral tests such as the Morris water maze indicated enhanced cognitive performance in treated animals compared to controls.

Research Findings Summary Table

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (IC50_{50} in micromolar range)
AntioxidantScavenges free radicals; inhibits lipid peroxidation
NeuroprotectiveReduces neuronal apoptosis; improves cognitive function in animal models

Properties

IUPAC Name

dimethyl 2-[3-(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-11(2)7-5-6-8(9(12)14-3)10(13)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKUULYWCSUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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